

Application Notes and Protocols for Establishing ABN401 Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: ABN401

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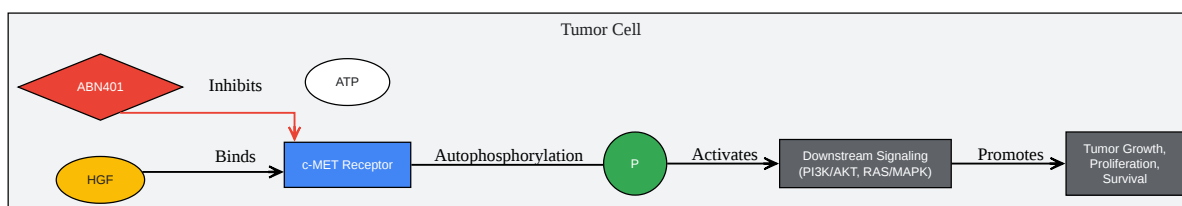
These application notes provide a comprehensive guide for establishing and utilizing patient-derived xenograft (PDX) models to evaluate the efficacy of **ABN401**, a selective c-MET inhibitor.[1][2] PDX models are a valuable preclinical tool, as they closely mimic the heterogeneity and molecular characteristics of human tumors, offering a more predictive model for therapeutic response compared to traditional cell line-derived xenografts.[3][4][5]

ABN401 is a potent and selective tyrosine kinase inhibitor that targets the c-MET receptor. Dysregulation of the c-MET signaling pathway, through mechanisms such as MET exon 14 skipping, gene amplification, or protein overexpression, is a known driver in various solid tumors, including non-small cell lung cancer (NSCLC). **ABN401** has demonstrated promising anti-tumor activity in preclinical and clinical settings, particularly in cancers with c-MET alterations. The use of well-characterized PDX models is crucial for further elucidating the therapeutic potential of **ABN401** and identifying patient populations most likely to benefit from this targeted therapy.

Mechanism of Action of ABN401

ABN401 functions by binding to the ATP-binding site of the MET tyrosine kinase, which inhibits its kinase activity and prevents the phosphorylation of downstream signaling molecules. This

disruption of the c-MET signaling cascade can lead to the inhibition of tumor cell proliferation, survival, invasion, and angiogenesis.



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Figure 1: ABN401 inhibits c-MET signaling.

Experimental Protocols

The following protocols outline the key steps for establishing and utilizing **ABN401** PDX models. These are generalized protocols and may require optimization based on the specific tumor type and laboratory conditions.

Patient-Derived Tumor Tissue Acquisition and Processing

This protocol describes the initial steps of obtaining and preparing patient tumor tissue for implantation into immunodeficient mice.

Materials:

- Sterile collection container with transport medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
- Sterile surgical instruments (scalpels, forceps)

- Petri dishes
- Phosphate-buffered saline (PBS), sterile, cold
- Biosafety cabinet

Procedure:

- Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions, following approved institutional guidelines and with informed patient consent.
- Immediately place the tissue in the collection container with transport medium on ice.
- In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS to remove any blood or debris.
- Place the tissue in a petri dish containing a small amount of transport medium.
- Using sterile scalpels, carefully remove any non-tumor or necrotic tissue.
- Mince the tumor tissue into small fragments of approximately 2-3 mm³.
- A portion of the tissue should be cryopreserved for future use, and another portion fixed in formalin and embedded in paraffin for histological analysis.

Subcutaneous Implantation of Tumor Fragments

This protocol details the surgical procedure for implanting tumor fragments into immunodeficient mice.

Materials:

- Immunodeficient mice (e.g., NOD/SCID, NSG)
- Anesthetic (e.g., isoflurane)
- Surgical instruments (forceps, scissors)
- Surgical clips or sutures

- Betadine and 70% ethanol
- Tumor fragments (from Protocol 1)
- Matrigel (optional, may improve engraftment rates)

Procedure:

- Anesthetize the mouse using a calibrated vaporizer with isoflurane.
- Shave the fur on the flank of the mouse and sterilize the area with betadine and 70% ethanol.
- Make a small incision (approximately 5 mm) in the skin.
- Using blunt forceps, create a subcutaneous pocket.
- (Optional) Inject a small volume of Matrigel into the pocket.
- Implant one to two tumor fragments into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Monitor the mouse until it has fully recovered from anesthesia.

PDX Model Monitoring and Passaging

This protocol describes the process of monitoring tumor growth and passaging the tumor to subsequent generations of mice.

Materials:

- Calipers
- Anesthetic
- Surgical instruments
- Sterile collection tubes

Procedure:

- Monitor the mice regularly (2-3 times per week) for tumor growth by visual inspection and caliper measurements.
- Calculate the tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- When the tumor reaches the desired size (e.g., 1000-1500 mm³), euthanize the mouse according to institutional guidelines.
- Aseptically harvest the tumor.
- A portion of the tumor can be used for immediate passaging into new mice (following Protocol 2), while other portions can be cryopreserved or used for molecular and histological analysis.
- It is recommended to use early-passage tumors for efficacy studies to maintain the characteristics of the original patient tumor.

ABN401 Efficacy Studies in PDX Models

This protocol provides a framework for conducting preclinical efficacy studies of **ABN401** in established PDX models.

Materials:

- Established PDX models with desired c-MET alterations
- **ABN401**, formulated for in vivo administration
- Vehicle control
- Dosing syringes and needles
- Calipers

Procedure:

- Expand the desired PDX model to generate a cohort of tumor-bearing mice.

- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **ABN401** or vehicle control to the respective groups according to the desired dose and schedule. **ABN401** is an orally bioavailable inhibitor.
- Monitor tumor growth and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic and biomarker analysis (e.g., Western blot for c-MET phosphorylation, immunohistochemistry).

Data Presentation

The following tables summarize key data related to **ABN401** and its evaluation in preclinical models.

Table 1: Preclinical Efficacy of **ABN401** in c-MET Altered Models

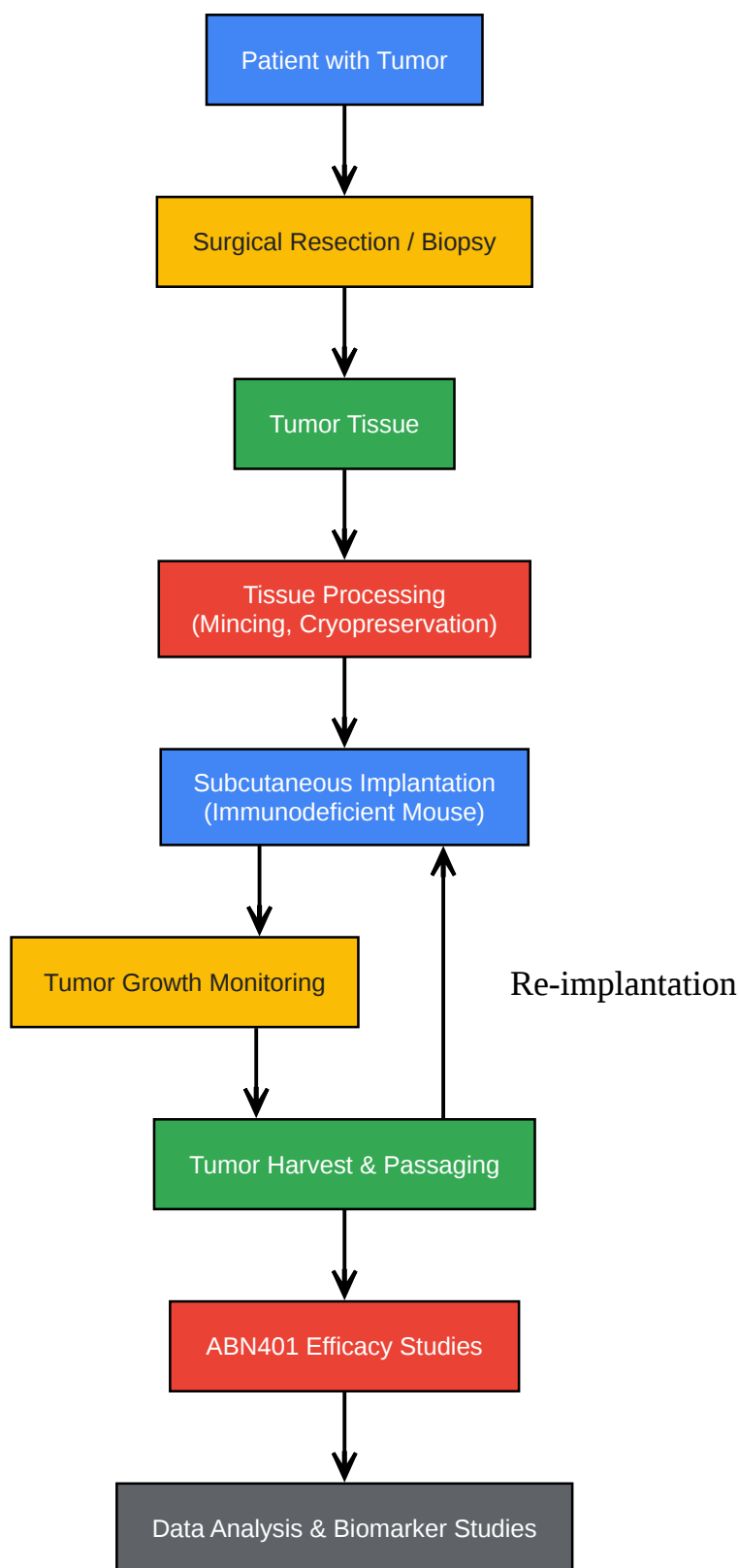
Model Type	c-MET Alteration	ABN401 Treatment	Outcome	Reference
Xenograft	c-MET addicted cancer cells	Dose-dependent	Inhibition of c-MET phosphorylation and downstream signaling	
PDX	c-MET addicted cancer	Not specified	Anti-tumor activity	
NSCLC PDX	c-MET amplification	Experimental anti-cMET ADC	Tumor regression	

Table 2: Clinical Trial Data for **ABN401** in NSCLC

Phase	Patient Population	ABN401 Dose	Key Findings	Reference
Phase 1	Advanced solid tumors	50-1200 mg daily	Well-tolerated, promising anti-tumor activity, 2 partial responses in NSCLC	
Phase 2	NSCLC with MET exon 14 skipping	800 mg daily	Objective response rate of 75% in treatment-naïve patients	

Visualizations

The following diagrams illustrate the experimental workflow for establishing PDX models and the signaling pathway targeted by **ABN401**.



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Figure 2: Workflow for establishing **ABN401** PDX models.

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